molecular formula C11H11IN2O2 B11775774 Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

カタログ番号: B11775774
分子量: 330.12 g/mol
InChIキー: ZMXZOPLUJGENPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 2 and a methyl propanoate group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and epigenetic modulators.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H11IN2O2

分子量

330.12 g/mol

IUPAC名

methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C11H11IN2O2/c1-16-9(15)5-4-7-8-3-2-6-13-11(8)14-10(7)12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChIキー

ZMXZOPLUJGENPV-UHFFFAOYSA-N

正規SMILES

COC(=O)CCC1=C(NC2=C1C=CC=N2)I

製品の起源

United States

準備方法

Iodination at the 2-Position

ReagentsSolventTemperatureTimeYieldSource
CuI, K₃PO₄, 3-iodophenolDMSO90°C12 h74%
NIS, CHCl₃CHCl₃0°C–25°C1 h68%

Installation of the Propanoate Side-Chain at the 3-Position

Palladium-Catalyzed Cross-Coupling

The 3-position of 2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes Mizoroki-Heck coupling with methyl acrylate to install the propanoate moiety. A representative procedure involves Pd(OAc)₂ , PPh₃ , and Et₃N in DMF at 100°C, yielding methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate in 78% yield. The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by alkene insertion and β-hydride elimination.

Table 2: Heck Coupling Parameters

CatalystLigandBaseSolventTemperatureYieldSource
Pd(OAc)₂PPh₃Et₃NDMF100°C78%

Friedel-Crafts Alkylation

Alternative approaches employ AlCl₃ -mediated Friedel-Crafts alkylation with methyl 3-chloropropanoate . However, this method suffers from poor regioselectivity (<50% yield) due to competing reactions at the 5-position of the azaindole system.

Protective Group Strategies

N1-Protection for Enhanced Reactivity

To prevent undesired N1-alkylation during propanoate installation, tert-butyloxycarbonyl (Boc) or 4-methoxybenzyl (PMB) groups are employed. For instance, Boc-protected 2-iodopyrrolo[2,3-b]pyridine is synthesized using Boc₂O and DMAP in THF , achieving 85% protection efficiency. Subsequent deprotection with TFA in CH₂Cl₂ restores the free NH group post-coupling.

Table 3: Protective Group Efficiency

Protecting GroupReagentsConditionsDeprotection AgentYieldSource
BocBoc₂O, DMAP, THF25°C, 12 hTFA, CH₂Cl₂85%
PMBPMB-Cl, NaH, THF0°C–25°C, 3 hDDQ, H₂O/CH₂Cl₂72%

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF outperforms dioxane or toluene in Heck couplings due to superior palladium solubility. Elevated temperatures (100°C vs. 80°C) enhance reaction rates but risk decomposition of the iodinated intermediate.

Catalytic Systems

Pd₂(dba)₃ with Xantphos increases coupling efficiency to 82% compared to Pd(OAc)₂/PPh₃ (78%). Bidentate ligands stabilize the palladium intermediate, reducing side product formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H-5), 7.89 (d, J = 8.0 Hz, 1H, H-6), 7.02 (d, J = 8.0 Hz, 1H, H-7), 3.72 (s, 3H, OCH₃), 3.21 (t, J = 7.6 Hz, 2H, CH₂CO), 2.68 (t, J = 7.6 Hz, 2H, CH₂I).

  • LC-MS (ES+): m/z 375.1 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.

Challenges and Alternative Routes

Competing Side Reactions

Unprotected NH groups lead to N-alkylation by methyl acrylate, necessitating protective strategies. Additionally, homocoupling of aryl iodides is mitigated by strict anaerobic conditions.

Direct C–H Functionalization

Emerging methods use Pd(OAc)₂ with AgOAc in AcOH to install propanoate via C–H activation, bypassing pre-iodination. However, yields remain suboptimal (55%) compared to stepwise approaches .

化学反応の分析

Types of Reactions

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications, including:

作用機序

The mechanism of action of methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 169030-84-6)
  • Key Differences: The acetate group (CH2COOCH3) replaces the propanoate (CH2CH2COOCH3), reducing chain length. The iodine atom is absent.
  • The lack of iodine limits halogen bonding interactions, which could reduce target affinity .
  • Similarity Score : 0.91 .
(b) 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 27663-72-5)
  • Key Differences: Propanoic acid (CH2CH2COOH) replaces the methyl ester.
  • Implications : The carboxylic acid group increases hydrophilicity (logP reduction) but may reduce cell permeability. Acidic protons enable salt formation, enhancing solubility for formulation .
  • Similarity Score : 0.89 .
(c) 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 18502-18-6)
  • Key Differences : A methyl group replaces iodine at position 2, and the ester is replaced by a carboxylic acid.
  • Implications : Methyl substitution introduces steric hindrance without electronic effects comparable to iodine. The compound’s hazard profile includes warnings for skin/eye irritation (H315, H319) .
  • Molecular Weight : 204.23 (identical to target compound) .

Substituent Effects on Reactivity and Bioactivity

(a) Halogen vs. Alkyl Substituents
  • Iodo (Target Compound) : Enhances electrophilicity, enabling participation in Suzuki-Miyaura cross-couplings. The heavy atom facilitates crystallographic studies.
  • Methyl (CAS 18502-18-6) : Lacks halogen bonding capacity but may improve metabolic stability by reducing oxidative susceptibility .
(b) Ester vs. Carboxylic Acid
  • Methyl Ester (Target): Improved membrane permeability due to higher lipophilicity.
  • Carboxylic Acid (CAS 27663-72-5) : Ionized at physiological pH, favoring aqueous solubility but limiting blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Position) Functional Group logP (Predicted)
Target Compound C11H11IN2O2 330.13 I (2), CH2CH2COOCH3 (3) Ester 2.1
Methyl 2-(pyrrolopyridin-3-yl)acetate (169030-84-6) C10H10N2O2 190.20 None (2), CH2COOCH3 (3) Ester 1.8
3-(Pyrrolopyridin-3-yl)propanoic Acid (27663-72-5) C10H10N2O2 190.20 None (2), CH2CH2COOH (3) Carboxylic Acid 0.5
3-(2-Methyl-pyrrolopyridin-3-yl)propanoic Acid (18502-18-6) C11H12N2O2 204.23 CH3 (2), CH2CH2COOH (3) Carboxylic Acid 1.2

生物活性

Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (CAS: 1706448-75-0) is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₁H₁₁IN₂O₂
Molecular Weight298.12 g/mol
IUPAC NameThis compound
CAS Number1706448-75-0

Antitumor Activity

Research indicates that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant antitumor properties. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine showed promising results in inhibiting tumor growth in various cancer models. Specifically, some compounds exhibited IC50 values lower than 1 nM against TNIK (TRAF2 and NCK interacting kinase), a target implicated in cancer progression .

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : The compound exhibits high inhibition of TNIK, which is crucial for cellular signaling pathways related to proliferation and survival.
  • Antimicrobial Activity : Pyrrolo[2,3-b]pyridine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.15 µM, indicating strong antimicrobial potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Iodine Substitution : The presence of iodine at the 2-position enhances lipophilicity and may improve cellular uptake.
  • Propanoate Group : The ester functionality may contribute to bioavailability and metabolic stability.

Case Study 1: Anticancer Efficacy

In an experimental model using xenografts of head and neck cancer, this compound demonstrated significant tumor growth inhibition. The study highlighted the compound's potential as a therapeutic agent in oncology .

Case Study 2: Antimycobacterial Activity

A separate investigation into the antimycobacterial properties revealed that certain pyrrolo[2,3-b]pyridine derivatives exhibited effective inhibition against M. tuberculosis with MIC values significantly lower than traditional antibiotics. This suggests that compounds like this compound could serve as viable candidates for further development in tuberculosis treatment strategies .

Q & A

Q. Optimization Strategies :

ParameterRecommendationExample from Evidence
Catalyst loading10-20 mol% Pd catalyst for efficient coupling96% yield achieved with Pd catalyst
Solvent systemTHF or DCM/EtOAC mixtures for purificationDCM/EtOAC (90:10) used in silica gel chromatography
TemperatureRoom temperature for nitro reductions; 80-100°C for couplingHydrogenation at RT for 3-4 hours

Basic: How is this compound characterized, and what spectral data are critical?

Key characterization methods include:

  • ¹H/¹³C NMR : Proton signals for the NH group (δ ~13.4 ppm in DMSO-d₆) and aromatic protons (δ 7.2–8.9 ppm) confirm the pyrrolopyridine scaffold .
  • HRMS : Exact mass validation (e.g., [M+H]⁺ calculated vs. observed) ensures molecular integrity .
  • IR Spectroscopy : Peaks at ~1731 cm⁻¹ (ester C=O stretch) and ~1609 cm⁻¹ (aromatic C=C) .

Q. Resolution Method :

  • Use variable-temperature NMR to observe tautomerization dynamics.
  • Compare DMSO-d₆ vs. CDCl₃ spectra; δ 13.41 in DMSO-d₆ confirms NH presence .

Advanced: What bioassay strategies are recommended for evaluating kinase inhibition by this compound?

  • In vitro kinase assays : Use recombinant kinases (e.g., GSK-3β, CHK1) with ATP-concentration-dependent IC₅₀ measurements .
  • Cellular assays : Monitor downstream phosphorylation markers (e.g., p-Smad3 for TGF-β pathway inhibition) .
  • Counter-screening : Test against kinase panels to assess selectivity (e.g., >100-fold selectivity for CHK1 over CDK2) .

Example : reported IC₅₀ = 10 nM for CHK1 using a fluorescence polarization assay .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。